molecular formula C16H15BrClNOS B3140387 N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-chlorophenyl)acetamide CAS No. 477886-06-9

N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-chlorophenyl)acetamide

Cat. No. B3140387
CAS RN: 477886-06-9
M. Wt: 384.7 g/mol
InChI Key: MGGOMPFGBTZXTF-UHFFFAOYSA-N
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Description

N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-chlorophenyl)acetamide, also known as BSA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BSA is a member of the arylacetamide class of compounds and is known for its pharmacological properties.

Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial and Enzyme Inhibition Potentials : A study by Siddiqui et al. (2014) demonstrated the synthesis of N-substituted derivatives with notable antibacterial activity against both gram-negative and gram-positive bacteria, and moderate inhibition of the α-chymotrypsin enzyme.
  • Antimicrobial Properties : A study by Iqbal et al. (2017) synthesized acetamide derivatives with antibacterial potentials, particularly effective against Gram-negative bacterial strains.
  • Anticancer Activity : Zyabrev et al. (2022) identified that certain derivatives exhibited significant anticancer activity, especially against CNS cancer cell lines, demonstrating the potential of these compounds in oncology research (Zyabrev et al., 2022).

Chemical Synthesis and Characterization

  • Vibrational Spectroscopic Analysis : The study by Mary et al. (2022) used vibrational spectroscopy to characterize the molecule and analyze its stereo-electronic interactions, providing insights into its chemical properties and potential applications.

Therapeutic Applications

  • CNS Depressant Activity : Schiff bases derived from related compounds have been shown to exhibit CNS depressant activity, suggesting potential applications in neurological disorders (Bhattacharjee et al., 2011).

properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNOS/c17-13-3-7-15(8-4-13)21-10-9-19-16(20)11-12-1-5-14(18)6-2-12/h1-8H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGOMPFGBTZXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCSC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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